1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide
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Overview
Description
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The key steps may include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis or other quinoline-forming reactions.
Introduction of the Cyano and Ethoxy Groups: These functional groups can be introduced through nucleophilic substitution reactions.
Formation of the Piperidine Ring: This can be synthesized through cyclization reactions involving appropriate precursors.
Coupling with the Benzodioxin Moiety: This step may involve amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the quinoline or piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a lead compound for drug development.
Industry: Applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors and modulating their activity.
DNA/RNA: Intercalation into DNA or RNA, affecting their function.
Comparison with Similar Compounds
Similar Compounds
1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide: Lacks the ethoxy and benzodioxin groups.
1-(6-ethoxyquinolin-4-yl)piperidine-4-carboxamide: Lacks the cyano and benzodioxin groups.
1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide: Lacks the benzodioxin group.
Uniqueness
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide is unique due to the presence of both the cyano and ethoxy groups on the quinoline ring, as well as the benzodioxin moiety. These structural features may contribute to its distinct biological activities and chemical properties.
Properties
IUPAC Name |
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O4/c1-2-32-20-4-5-22-21(14-20)25(18(15-27)16-28-22)30-9-7-17(8-10-30)26(31)29-19-3-6-23-24(13-19)34-12-11-33-23/h3-6,13-14,16-17H,2,7-12H2,1H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHURTFSGSRYHCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NC4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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